
3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a tetrahydroquinazoline dione core. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropylamine and a suitable quinazoline derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
科学的研究の応用
3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: This compound also contains an aminopropyl group and is used in surface modification and functionalization.
3-Aminopropylmethacrylamide: Another compound with an aminopropyl group, used in polymer chemistry and material science.
Uniqueness
3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride is unique due to its specific quinazoline dione core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H14ClN3O2 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
3-(3-aminopropyl)-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-6-3-7-14-10(15)8-4-1-2-5-9(8)13-11(14)16;/h1-2,4-5H,3,6-7,12H2,(H,13,16);1H |
InChIキー |
LNOCBZKRMLGSAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


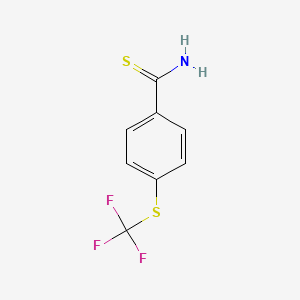

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)
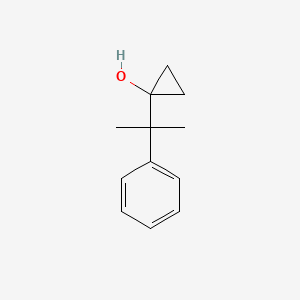
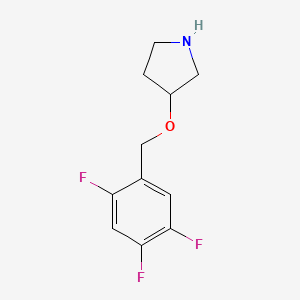
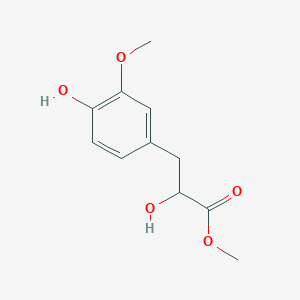
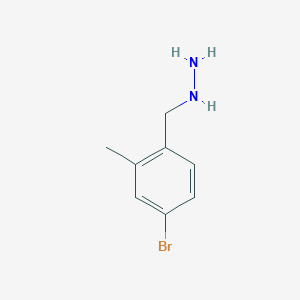
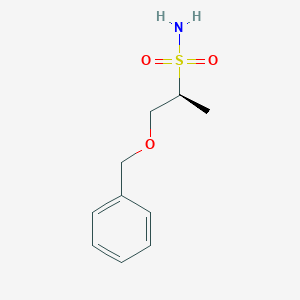
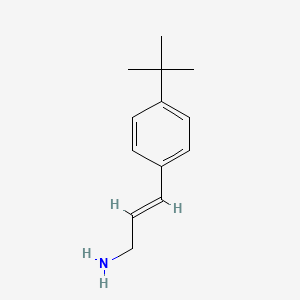

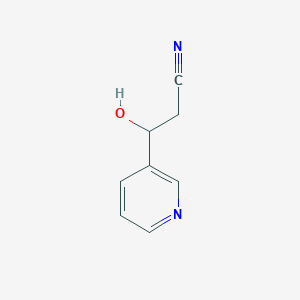
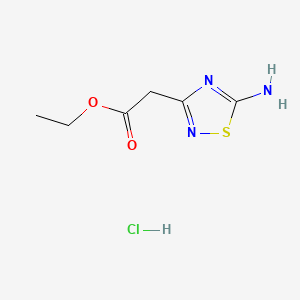
![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)

